3-cyclopropyl-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Compounds with similar structures have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity , suggesting that they may interfere with the biochemical pathways of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , indicating that they may have a bactericidal or bacteriostatic effect.
Action Environment
The design of similar compounds has considered the modification of physicochemical properties to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .
Biologische Aktivität
3-Cyclopropyl-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N3O2 with a molecular weight of 365.5 g/mol. The compound features a pyridazine core substituted with a cyclopropyl group and a piperazine moiety linked to a dimethylbenzoyl group, which may influence its pharmacological properties.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. For instance, derivatives containing piperazine and pyridazine rings have shown potential as inhibitors of various biological targets, including enzymes and receptors involved in disease processes. The specific mechanism for this compound remains to be fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes like reverse transcriptase in HIV, suggesting potential antiviral properties.
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Activity
A study evaluating the anticancer properties of related compounds demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 49.79 µM to 113.70 µM against cell lines such as RKO and HeLa . This suggests that the compound may also possess anticancer activity, warranting further investigation.
Antiviral Activity
The structural features of this compound suggest potential antiviral activity. Compounds with similar piperazine and pyridazine structures have been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing efficacy against HIV strains . The ability to inhibit viral replication could be explored in future studies.
Case Study 1: Anticancer Efficacy
In vitro studies on related compounds demonstrated that treatment with specific derivatives resulted in a significant reduction in cell viability across several cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | RKO | 60.70 |
Derivative B | PC-3 | 49.79 |
Derivative C | HeLa | 78.72 |
These results highlight the potential for further development of this compound as an anticancer agent .
Case Study 2: Antiviral Properties
Another study examined the antiviral properties of structurally related compounds against HIV. The results indicated that certain derivatives exhibited low micromolar EC50 values against wild-type HIV strains, suggesting that similar investigations into this compound could yield promising results .
Eigenschaften
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-3-6-17(15(2)13-14)20(25)24-11-9-23(10-12-24)19-8-7-18(21-22-19)16-4-5-16/h3,6-8,13,16H,4-5,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEPPXIPKHMNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.